4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid and its derivatives belong to a class of heterocyclic compounds that have attracted interest in medicinal chemistry due to their potential biological activities. [ [] ] These compounds are structural analogs of indomethacin, a non-steroidal anti-inflammatory drug. [ [] ] The positioning of the carboxylic acid group on the tetrahydroindazole scaffold can impact its biological activity and physicochemical properties.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique fused ring system. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is , and it is recognized for its role in various biochemical processes and as a building block for more complex molecules in synthetic chemistry.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of indazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid typically involves a multi-step process. A common synthetic route includes the following steps:
The reaction conditions typically include controlled temperature and pressure to optimize yield and purity. Use of solvents like ethanol or methanol is common during these reactions. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability .
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid features a fused indazole ring system with a carboxylic acid functional group. The presence of a methyl group at the nitrogen atom (N-1 position) contributes to its unique properties.
This structure allows for various interactions with biological targets, influencing its pharmacological effects .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid can participate in several chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activities or improved pharmacokinetic properties .
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule. For instance, during esterification, the hydroxyl group of the carboxylic acid acts as a nucleophile attacking an electrophilic carbon in an alcohol.
The mechanism of action for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid primarily involves its interaction with specific enzymes or receptors within biological systems.
This compound may act as an enzyme inhibitor or modulator by binding to active sites on proteins involved in critical pathways such as inflammation or cell proliferation. For example:
Understanding these interactions is crucial for developing therapeutic agents based on this compound .
These properties influence how the compound is handled in laboratory settings and its behavior during chemical reactions .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has several important applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications .
The tetrahydroindazole scaffold represents a privileged structure in medicinal chemistry due to its versatile pharmacophore compatibility and balanced physicochemical properties. This bicyclic framework comprises a pyrazole ring fused to a partially saturated cyclohexane ring, enabling diverse interactions with biological targets. Specifically, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (molecular formula: C₉H₁₂N₂O₂, MW: 180.20 g/mol) exemplifies key structural advantages [2] [10]. Its carboxylic acid group at C6 provides hydrogen-bonding capability, while the N1-methylation enhances metabolic stability by blocking undesirable N-oxidation pathways [9]. The partially saturated cyclohexane ring adopts adaptable conformations, facilitating optimal binding pocket engagement in enzymatic targets .
Table 1: Structural and Functional Features of Key Tetrahydroindazole Derivatives
Compound | Core Structure | Key Functional Groups | Drug Discovery Applications |
---|---|---|---|
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | Bicyclic fused pyrazole-cyclohexane | C6-carboxylic acid, N1-methyl | Enzyme inhibitor intermediates |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Isomeric bicyclic scaffold | C3-carboxylic acid, N1-methyl | Kinase inhibitor synthesis |
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | Methyl-substituted variant | C7-carboxylic acid, C5-methyl | Anti-inflammatory candidate |
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | Ester derivative | C6-methyl ester | Prodrug design |
Tetrahydroindazole research originated in the 1970s with condensation-based syntheses of unsubstituted cores, primarily as academic curiosities . The 1990s marked a pivotal shift when cyclin-dependent kinase (CDK) inhibitors incorporating 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives demonstrated nanomolar enzymatic inhibition [8]. This breakthrough spurred intensive exploration of N1 and C6 substitutions, culminating in patented 1-alkyl/aryl-tetrahydroindazole pharmacophores by the early 2000s [9]. Notably, the introduction of carboxylic acid groups at C6 or C3 positions—as in 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid—addressed critical bioavailability limitations of early hydrophobic analogs by improving aqueous solubility [4] [10]. Parallel innovations in regioselective synthesis resolved historical challenges in controlling N1 versus N2 alkylation, enabling precise generation of pharmacologically active 1-substituted isomers [9].
This specific carboxylic acid-functionalized tetrahydroindazole is targeted for three compelling reasons:
Kinase Inhibition Optimization: The compound serves as a critical precursor for synthesizing ATP-competitive kinase inhibitors. Its carboxylic acid group enables targeted derivatization into amides and esters that mimic ATP’s phosphate interactions. For instance, ester derivatives (e.g., methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate) exhibit enhanced cellular permeability, acting as prodrugs that hydrolyze to active acids in vivo . Notably, tetrahydroindazole-based inhibitors demonstrate >10-fold selectivity for CDK2/cyclin A complexes (Kᵢ ~2.3 μM for lead compounds) compared to unrelated kinases [8].
Metabolic Stability Profile: Collision cross-section (CCS) predictions for [M+H]+ adducts (138.3 Ų) align with favorable membrane permeability, while the carboxylic acid moiety reduces hepatic clearance risks associated with esterase-mediated metabolism [2] .
Versatile Synthetic Utility: This compound enables modular construction of hybrid pharmacophores. Patent US20100076027A1 details its conversion to amide-linked conjugates with cholesterol-lowering activity via liver X receptor (LXR) modulation [9]. Additionally, it serves as a precursor to 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives investigated for anticancer applications .
Table 2: Comparative Biological Activities of Tetrahydroindazole Carboxylic Acid Derivatives
Biological Target | Lead Compound Structure | Activity (Kᵢ or IC₅₀) | Therapeutic Area |
---|---|---|---|
CDK2/cyclin A | 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives | 3.5 mg/kg (ED₅₀) | Cancer, Contraception |
LXR-β | 1-[4-[[2-[2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]-2-cyclohexylacetyl]amino]-3-fluorophenoxy]cyclopropane-1-carboxylic acid | Not reported | Dyslipidemia |
Unknown inflammatory target | 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | >10x potency vs. isomers | Inflammation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1